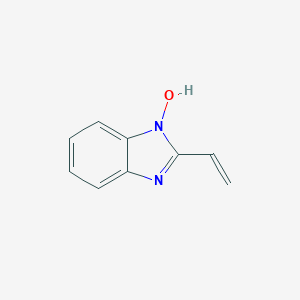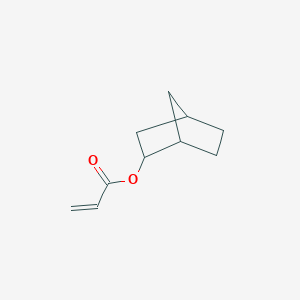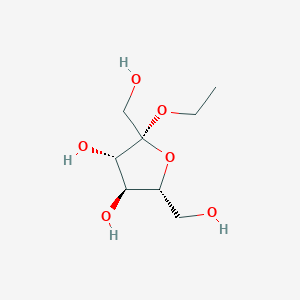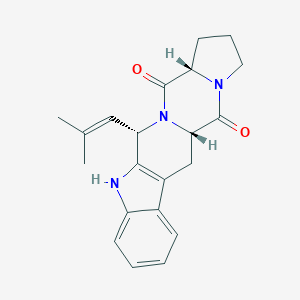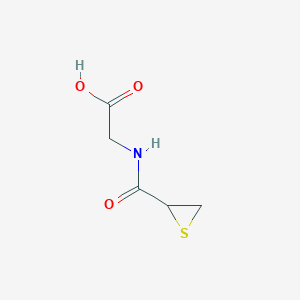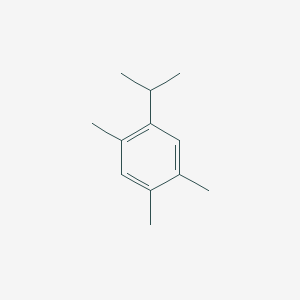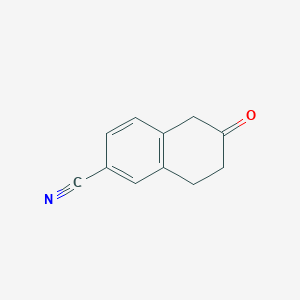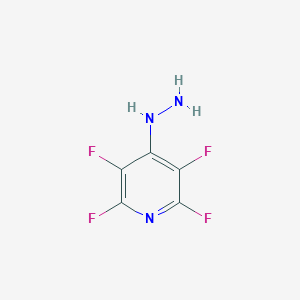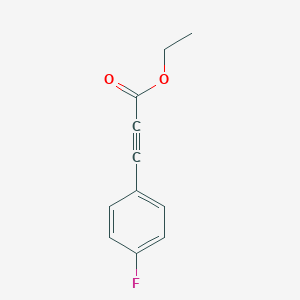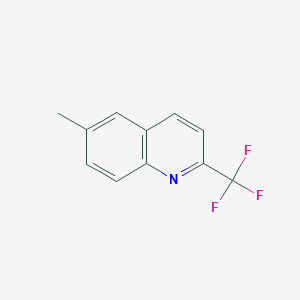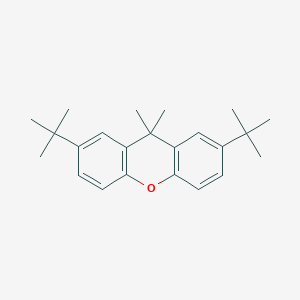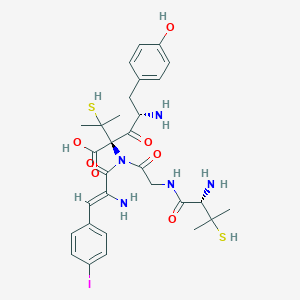
Iodo-dpdpe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodo-dpdpe, also known as iodine-125-labeled [D-Pen2, D-Pen5]-enkephalin, is a radiolabeled peptide that has been widely used in scientific research. It is a potent delta-opioid receptor agonist and has been used to study the opioid system in the central nervous system. In
Mecanismo De Acción
Iodo-dpdpe acts as a potent delta-opioid receptor agonist. It binds to and activates delta-opioid receptors, which are located primarily in the brain and spinal cord. Activation of delta-opioid receptors results in a decrease in neurotransmitter release, leading to analgesia, sedation, and euphoria.
Efectos Bioquímicos Y Fisiológicos
Iodo-dpdpe has been shown to produce a range of biochemical and physiological effects. It has been shown to produce analgesia in animal models of pain, as well as to reduce anxiety and depression-like behaviors. Iodo-dpdpe has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of iodo-dpdpe is its high potency and selectivity for the delta-opioid receptor. This makes it a valuable tool for studying the delta-opioid receptor system in vitro and in vivo. However, one limitation of iodo-dpdpe is its short half-life, which can make it difficult to study its pharmacokinetics and biodistribution.
Direcciones Futuras
There are several future directions for the use of iodo-dpdpe in scientific research. One direction is the development of new drugs that target the delta-opioid receptor system for the treatment of chronic pain and opioid addiction. Another direction is the use of iodo-dpdpe to study the role of delta-opioid receptors in mood regulation and psychiatric disorders. Additionally, iodo-dpdpe could be used to develop new imaging techniques for the diagnosis and treatment of cancer and other diseases.
Conclusion:
In conclusion, iodo-dpdpe is a potent delta-opioid receptor agonist that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Iodo-dpdpe is a valuable tool for studying the delta-opioid receptor system and has the potential to lead to the development of new drugs for the treatment of chronic pain, opioid addiction, and psychiatric disorders.
Métodos De Síntesis
The synthesis of iodo-dpdpe involves the reaction of [D-Pen2, D-Pen5]-enkephalin with iodine-125. The reaction is carried out in the presence of chloramine-T and sodium metabisulfite, which act as oxidizing and reducing agents, respectively. The resulting product is then purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Iodo-dpdpe has been used extensively in scientific research to study the delta-opioid receptor system. It has been used to investigate the distribution and density of delta-opioid receptors in the central nervous system, as well as their role in pain modulation, addiction, and mood regulation. Iodo-dpdpe has also been used to study the pharmacokinetics of opioid receptor ligands and to develop new drugs for the treatment of opioid addiction and chronic pain.
Propiedades
Número CAS |
135108-10-0 |
|---|---|
Nombre del producto |
Iodo-dpdpe |
Fórmula molecular |
C30H38IN5O7S2 |
Peso molecular |
771.7 g/mol |
Nombre IUPAC |
(2S,4S)-4-amino-2-[[(Z)-2-amino-3-(4-iodophenyl)prop-2-enoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(4-hydroxyphenyl)-3-oxo-2-(2-sulfanylpropan-2-yl)pentanoic acid |
InChI |
InChI=1S/C30H38IN5O7S2/c1-28(2,44)23(34)25(40)35-15-22(38)36(26(41)21(33)14-16-5-9-18(31)10-6-16)30(27(42)43,29(3,4)45)24(39)20(32)13-17-7-11-19(37)12-8-17/h5-12,14,20,23,37,44-45H,13,15,32-34H2,1-4H3,(H,35,40)(H,42,43)/b21-14-/t20-,23-,30-/m0/s1 |
Clave InChI |
RWDPNBADSCMYQU-CMRLOBSVSA-N |
SMILES isomérico |
CC(C)([C@H](C(=O)NCC(=O)N(C(=O)/C(=C/C1=CC=C(C=C1)I)/N)[C@@](C(=O)[C@H](CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S |
SMILES |
CC(C)(C(C(=O)NCC(=O)N(C(=O)C(=CC1=CC=C(C=C1)I)N)C(C(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S |
SMILES canónico |
CC(C)(C(C(=O)NCC(=O)N(C(=O)C(=CC1=CC=C(C=C1)I)N)C(C(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)C(C)(C)S)N)S |
Sinónimos |
(p-I-Phe(4)) DPDPE 2,5-Pen-4-(4-I-Pen)-enkephalin enkephalin, D-Pen(2), D-Pen(5), p-I-Phe(4) enkephalin, Pen(2,5)-4'-iodo-Phe(4)- enkephalin, penicillamine(2,5)-4-iodopenicillamine(4)- iodo-DPDPE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



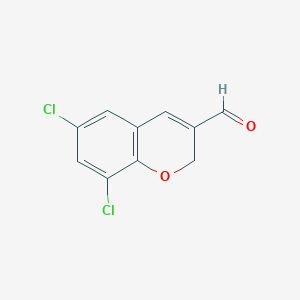
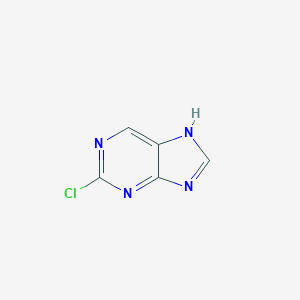
![6-[(3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B160364.png)
